N-Methyl-2-(pyridin-3-yl)acetamide synthesis and characterization
N-Methyl-2-(pyridin-3-yl)acetamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-(pyridin-3-yl)acetamide
Introduction
N-Methyl-2-(pyridin-3-yl)acetamide (CAS No: 106271-65-2) is a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and drug development. Its molecular structure, featuring a pyridylacetic acid backbone coupled with a methylamine moiety, presents a versatile scaffold for the synthesis of more complex molecules. Pyridylacetic acid derivatives are integral components in a range of pharmaceutical products, highlighting the importance of robust synthetic routes to analogues like the target compound of this guide[1]. This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed analytical characterization of N-Methyl-2-(pyridin-3-yl)acetamide, tailored for researchers and professionals in organic synthesis and drug discovery.
Section 1: Synthesis Strategy and Retrosynthetic Analysis
A logical and efficient synthesis is paramount for producing high-purity material for research and development. The most direct and reliable approach to N-Methyl-2-(pyridin-3-yl)acetamide involves the formation of an amide bond between the key intermediate, 3-pyridylacetic acid, and methylamine. This strategy is advantageous due to the commercial availability of the precursors and the high efficiency of modern amide coupling reactions.
The retrosynthetic analysis, illustrated below, logically disconnects the target molecule at the amide C-N bond, identifying 3-pyridylacetic acid and methylamine as the immediate precursors. 3-Pyridylacetic acid itself is often prepared from its more stable hydrochloride salt, which is a common commercial starting material[2].
Caption: Retrosynthetic analysis of N-Methyl-2-(pyridin-3-yl)acetamide.
Section 2: Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the synthesis of N-Methyl-2-(pyridin-3-yl)acetamide. The causality behind the choice of reagents and conditions is explained to ensure both reproducibility and a fundamental understanding of the process.
Part A: Preparation of 3-Pyridylacetic Acid from its Hydrochloride Salt
The free acid is required for the subsequent coupling step. It is generated by a simple acid-base neutralization of the commercially available hydrochloride salt.
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Setup: Suspend 3-pyridylacetic acid hydrochloride (1.0 eq) in ethanol.
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Neutralization: Slowly add a 0.5 M solution of potassium hydroxide in ethanol (1.0 eq) at room temperature with stirring[2]. The reaction is monitored until the mixture becomes a homogenous solution.
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Isolation: The resulting potassium chloride precipitate is removed by filtration. The filtrate, containing the potassium salt of the product, is then carefully acidified with a suitable acid (e.g., dilute HCl) to precipitate the free 3-pyridylacetic acid.
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Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum to yield pure 3-pyridylacetic acid.
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Rationale: Using the hydrochloride salt is often more cost-effective and ensures stability during storage. The neutralization is a straightforward and high-yielding reaction to generate the necessary free carboxylic acid in situ or as an isolated intermediate.
Part B: Amidation to Yield N-Methyl-2-(pyridin-3-yl)acetamide
The formation of the amide bond is achieved by activating the carboxylic acid, which facilitates nucleophilic attack by methylamine. The conversion to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly effective activation method.
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Acid Chloride Formation: To a flask containing 3-pyridylacetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-3 hours.
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Removal of Excess Reagent: The solvent and excess thionyl chloride are removed under reduced pressure. The gaseous byproducts (SO₂ and HCl) are safely vented. This step is crucial as residual thionyl chloride can react with the amine in the next step.
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Amidation: The crude 3-pyridylacetyl chloride is re-dissolved in a fresh, dry, aprotic solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, typically as a solution in THF or water) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
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Workup: The reaction mixture is washed sequentially with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous sodium sulfate.
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Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure N-Methyl-2-(pyridin-3-yl)acetamide.
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Rationale: Thionyl chloride is an excellent choice for creating the acyl chloride because its byproducts are gaseous, simplifying the purification process. Using a slight excess of methylamine ensures the complete consumption of the highly reactive acyl chloride and neutralizes the HCl generated during the reaction.
Caption: Experimental workflow for the synthesis of N-Methyl-2-(pyridin-3-yl)acetamide.
Section 3: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present in the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 106271-65-2 | [3] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| Appearance | Expected to be an off-white to yellow solid | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the carbonyl and pyridine ring will likely appear as a singlet around δ 3.6 ppm. The N-methyl protons (-NHCH₃ ) will be a doublet around δ 2.8 ppm due to coupling with the amide proton, which itself would appear as a broad quartet.
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¹³C NMR: The carbon spectrum will confirm the carbon framework. The carbonyl carbon (C=O) is expected in the δ 170-175 ppm region. The carbons of the pyridine ring will appear between δ 120-150 ppm. The methylene carbon (-CH₂-) and the N-methyl carbon (-CH₃) will be found in the upfield region, typically around δ 40-45 ppm and δ 25-30 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
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A strong absorption band around 1640-1680 cm⁻¹ corresponds to the C=O stretching vibration of the secondary amide (Amide I band).
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A band in the region of 1510-1570 cm⁻¹ is characteristic of the N-H bending vibration (Amide II band).
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A broad absorption around 3230-3270 cm⁻¹ indicates the N-H stretching vibration.
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Multiple sharp peaks between 1400-1600 cm⁻¹ will be present, corresponding to the C=C and C=N stretching vibrations within the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z = 150.18, corresponding to the molecular formula C₈H₁₀N₂O.
Table 2: Summary of Predicted Spectroscopic Data
| Technique | Feature | Expected Value/Region |
| ¹H NMR | Pyridine-H | δ 7.0 - 8.5 ppm |
| -CH₂- | δ ~3.6 ppm (singlet) | |
| N-CH₃ | δ ~2.8 ppm (doublet) | |
| N-H | Broad signal | |
| ¹³C NMR | C=O | δ 170 - 175 ppm |
| Pyridine-C | δ 120 - 150 ppm | |
| -CH₂- | δ 40 - 45 ppm | |
| N-CH₃ | δ 25 - 30 ppm | |
| IR (cm⁻¹) | N-H stretch | 3230 - 3270 cm⁻¹ |
| C=O stretch (Amide I) | 1640 - 1680 cm⁻¹ | |
| N-H bend (Amide II) | 1510 - 1570 cm⁻¹ | |
| MS (m/z) | Molecular Ion [M]⁺ | 150.18 |
Section 4: Safety, Handling, and Storage
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Safety: The synthesis involves hazardous reagents. Thionyl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Methylamine is a flammable and corrosive gas/liquid. All steps should be performed in a well-ventilated area.
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Handling: Standard laboratory procedures should be followed. Avoid inhalation, ingestion, and contact with skin and eyes.
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Storage: The final product, N-Methyl-2-(pyridin-3-yl)acetamide, should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment to prevent degradation[3].
Conclusion
This guide details a robust and reproducible methodology for the synthesis of N-Methyl-2-(pyridin-3-yl)acetamide from readily available starting materials. The two-step process, involving the preparation of 3-pyridylacetic acid followed by an efficient amidation, is a reliable route for obtaining the target compound in high purity. The outlined characterization techniques—NMR, IR, and MS—provide a comprehensive framework for the structural verification and quality control of the final product, ensuring its suitability for subsequent applications in research and drug development.
